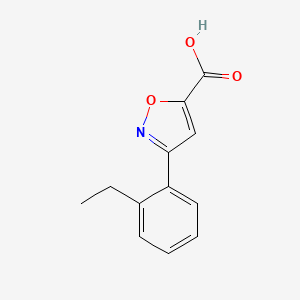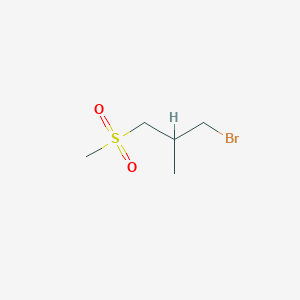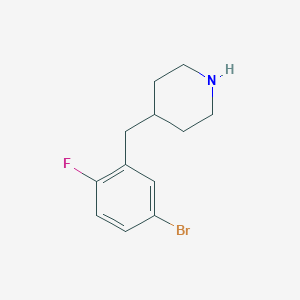![molecular formula C8H14N2O B13539856 1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one](/img/structure/B13539856.png)
1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-7-azabicyclo[221]heptan-7-yl)ethan-1-one is a bicyclic compound featuring an azabicycloheptane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply to its production.
化学反応の分析
Types of Reactions
1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxoammonium ions.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Ethanol can be used as a reducing agent in the presence of an electrode.
Reduction: Lithium aluminum hydride in dry tetrahydrofuran (THF) is commonly used.
Substitution: Electrophilic species such as sulfenyl and selenenyl reagents are used.
Major Products Formed
Oxidation: Oxoammonium ions.
Reduction: Corresponding alcohols.
Substitution: 1,2-addition products.
科学的研究の応用
1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one has several scientific research applications:
作用機序
The mechanism of action of 1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one involves its interaction with molecular targets and pathways. For example, the compound can undergo oxidation to form oxoammonium ions, which can then participate in redox reactions . The specific molecular targets and pathways involved depend on the context of its application.
類似化合物との比較
Similar Compounds
7-Azabicyclo[2.2.1]heptadienes: These compounds undergo similar electrophilic chalcogenation reactions.
7-Oxabicyclo[2.2.1]heptane: Used in the synthesis of various bioactive compounds.
Epibatidine: A potent analgesic with a similar azabicycloheptane structure.
Uniqueness
1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one is unique due to its specific substitution pattern and potential for further functionalization. Its ability to undergo a variety of chemical reactions and its structural similarity to bioactive compounds make it a valuable compound for research and development.
特性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
1-(2-amino-7-azabicyclo[2.2.1]heptan-7-yl)ethanone |
InChI |
InChI=1S/C8H14N2O/c1-5(11)10-6-2-3-8(10)7(9)4-6/h6-8H,2-4,9H2,1H3 |
InChIキー |
DSMNEECELZBYJO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2CCC1C(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


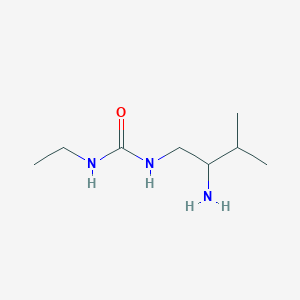

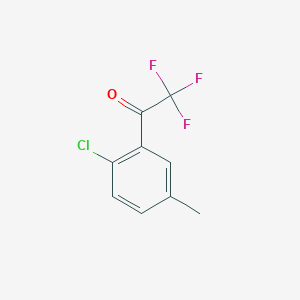
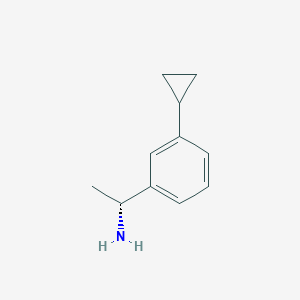
![Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13539785.png)
amino}propanoic acid](/img/structure/B13539787.png)
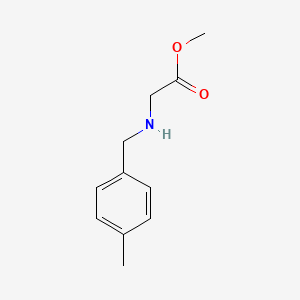

![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylicacid](/img/structure/B13539808.png)
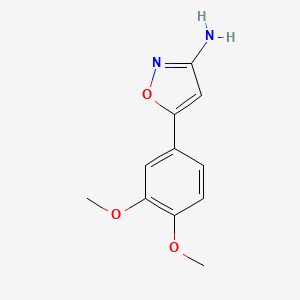
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester](/img/structure/B13539812.png)
